Isotopic Purity for Clean Separation
Commercially sourced Acetyl-L-carnitine-d3 (hydrochloride) is specified at ≥98 atom % D isotopic enrichment and ≥99% chemical purity (CP), verified by Sigma-Aldrich Certificate of Analysis . This means fewer than 2% of IS molecules lack the full +3 Da label, directly limiting the contribution of IS signal to the analyte channel and reducing cross-talk to <2% of the IS concentration . In contrast, older methods using a non-deuterated chloro-derivative of L-carnitine as IS lack any mass-based discrimination from the analyte and rely entirely on chromatographic separation, introducing a baseline cross-talk risk proportional to chromatographic resolution [1].
| Evidence Dimension | Isotopic enrichment (atom % D) and associated cross-talk potential |
|---|---|
| Target Compound Data | ≥98 atom % D; +3 Da mass shift; <2% unlabeled IS signal in analyte channel |
| Comparator Or Baseline | Chloro-derivative of L-carnitine (non-deuterated); no mass shift; cross-talk risk is a function of chromatographic resolution |
| Quantified Difference | IS-to-analyte channel interference reduced from chromatographic-resolution-dependent (chloro-IS) to <2% of IS concentration (d3-IS) |
| Conditions | Commercial specification (Sigma-Aldrich Certificate of Analysis); chromatographic performance assumed equivalent for co-eluting deuterated IS |
Why This Matters
Procurement of a high isotopic enrichment IS directly translates to a guaranteed upper bound on IS-to-analyte channel interference, a critical QC parameter for regulated bioanalysis.
- [1] Tallarico, C., Pace, S., & Longo, A. (1998). Quantitation of L-carnitine, acetyl-L-carnitine, propionyl-L-carnitine and their deuterated analogues by high-performance liquid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 12(7), 403–409. View Source
